molecular formula C13H16N2O2 B11546219 3-(1-piperidinylmethyl)-1,3-benzoxazol-2(3H)-one

3-(1-piperidinylmethyl)-1,3-benzoxazol-2(3H)-one

Cat. No.: B11546219
M. Wt: 232.28 g/mol
InChI Key: FVZDNEBUKYUORU-UHFFFAOYSA-N
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Description

3-(1-piperidinylmethyl)-1,3-benzoxazol-2(3H)-one: is a heterocyclic compound that features a benzoxazole ring fused with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-piperidinylmethyl)-1,3-benzoxazol-2(3H)-one typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Piperidine Moiety: The piperidine moiety is introduced through a nucleophilic substitution reaction. This involves reacting the benzoxazole derivative with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the benzoxazole ring, potentially leading to the formation of dihydrobenzoxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: N-oxide derivatives of the piperidine moiety.

    Reduction: Dihydrobenzoxazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-piperidinylmethyl)-1,3-benzoxazol-2(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(1-piperidinylmethyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-piperidinylmethyl)-1,3-benzoxazole
  • 3-(1-pyrrolidinylmethyl)-1,3-benzoxazol-2(3H)-one
  • 3-(1-morpholinylmethyl)-1,3-benzoxazol-2(3H)-one

Uniqueness

3-(1-piperidinylmethyl)-1,3-benzoxazol-2(3H)-one is unique due to its specific combination of a benzoxazole ring and a piperidine moiety This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

3-(piperidin-1-ylmethyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C13H16N2O2/c16-13-15(10-14-8-4-1-5-9-14)11-6-2-3-7-12(11)17-13/h2-3,6-7H,1,4-5,8-10H2

InChI Key

FVZDNEBUKYUORU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C3=CC=CC=C3OC2=O

Origin of Product

United States

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